N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide (CAS: 1334369-74-2) is a heterocyclic compound featuring a pyridazinone core substituted with a pyrazole moiety and an indole-containing acetamide side chain. Its molecular formula is C₁₉H₁₈N₆O₂, with a molecular weight of 362.4 g/mol . Despite its structural complexity, detailed physicochemical data (e.g., melting point, solubility) for this compound remain unreported in the available literature .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c26-18(20-10-8-14-12-21-16-5-2-1-4-15(14)16)13-25-19(27)7-6-17(23-25)24-11-3-9-22-24/h1-7,9,11-12,21H,8,10,13H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRZZOVVUSCBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Indole moiety : A bicyclic structure known for its presence in many biologically active compounds.
- Pyrazole ring : A five-membered ring that contributes to the compound's reactivity and biological properties.
- Pyridazine : Another heterocyclic component that enhances the compound's pharmacological profile.
Molecular Formula and Weight
- Molecular Formula : C14H16N4O2
- Molecular Weight : 272.31 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, its derivatives have shown significant cytotoxic activity against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 7.84 |
| 10c | HepG2 | 4.98 |
These results indicate that certain derivatives exhibit selective toxicity towards cancer cells compared to non-cancerous cells, suggesting their potential use in targeted cancer therapies .
The mechanism by which this compound exerts its effects includes:
- Microtubule Destabilization : The compound has been observed to inhibit microtubule assembly, which is crucial for cell division. This disruption can lead to apoptosis in cancer cells .
- Apoptosis Induction : Studies show that this compound can enhance caspase activity, a key marker of apoptosis, indicating its role in promoting programmed cell death in malignant cells .
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at specific phases, further contributing to its anticancer effects .
Additional Biological Activities
Beyond its anticancer properties, compounds with similar structures have also demonstrated:
- Antibacterial Activity : Certain derivatives exhibit significant antibacterial properties, making them candidates for treating infections .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
Study on Antitumor Activity
A notable study focused on the synthesis and evaluation of various indole-based compounds, including this compound. The study found that these compounds exhibited marked antitumor activity against solid tumors, particularly colon and lung cancers .
Clinical Relevance
The relevance of this compound is underscored by its structural similarity to existing anticancer agents like pazopanib and crizotinib, which are already used in clinical settings for treating various cancers . The ongoing research aims to refine these compounds for enhanced efficacy and reduced side effects.
Comparison with Similar Compounds
Key Observations :
- Replacement of the pyrazole group with furyl (CAS: 1246041-36-0) reduces nitrogen content but retains the molecular weight .
Indole-Containing Acetamide Derivatives
Key Observations :
- The target compound’s unsubstituted indole contrasts with methoxy or isopropyl modifications in analogs, which enhance steric bulk and electronic effects .
- Chlorobenzoyl substitution (e.g., in sterol demethylase inhibitors) improves target affinity but increases molecular weight .
Pyridazinone-Based Pharmacophores
Key Observations :
- Fluorine substitution (ZINC08993868) may enhance metabolic stability and bioavailability .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide?
- Methodology : Use copper-catalyzed 1,3-dipolar cycloaddition for triazole/heterocycle formation, as demonstrated for analogous acetamide derivatives (e.g., coupling indole-ethylamine with pyridazine-pyrrole precursors). Optimize solvent systems (e.g., tert-BuOH:H₂O 3:1) and catalysts (e.g., Cu(OAc)₂) to enhance regioselectivity .
- Characterization : Confirm product purity via TLC (hexane:EtOAc 8:2) and recrystallization (ethanol). Use IR to identify key functional groups (amide C=O at ~1670 cm⁻¹, indole/pyrazole C=C at ~1600 cm⁻¹) and NMR for regiochemical assignment (e.g., pyridazinone protons at δ 8.0–8.4 ppm) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Approach : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4). Monitor stability via HPLC under physiological conditions (37°C, 24–72 hours) to assess degradation kinetics .
Q. What spectroscopic techniques are critical for structural validation?
- Protocol : Combine ¹H/¹³C NMR (DMSO-d₆) to assign aromatic/amide protons and carbons. Use HRMS for molecular ion confirmation (e.g., [M+H]⁺ with <2 ppm error). FTIR is essential for tracking carbonyl and heterocyclic stretching frequencies .
Advanced Research Questions
Q. How does the pyridazinone-pyrrole moiety influence intramolecular cyclization pathways?
- Mechanistic Insight : The pyridazinone ring’s electron-deficient C=O group facilitates aldol-type cyclization under basic conditions (e.g., KOtBu). Study substituent effects on reaction kinetics: electron-withdrawing groups (e.g., nitro) accelerate cyclization by enhancing electrophilicity at the α-position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
